molecular formula C18H16Cl4N3O4+ B12811510 1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium

1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium

Cat. No.: B12811510
M. Wt: 480.1 g/mol
InChI Key: XFQKYJGKKVWTQJ-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole typically involves the reaction of 2,4-dichlorophenyl derivatives with imidazole under specific conditions. One common method includes the use of nitric acid as a catalyst to facilitate the reaction . The reaction is carried out at room temperature to ensure the stability of the intermediate compounds and to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce chlorophenyl alcohols. Substitution reactions typically result in the formation of various substituted imidazole derivatives.

Scientific Research Applications

1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole is unique due to its specific substitution pattern and the presence of both chlorophenyl and imidazole groups

Properties

Molecular Formula

C18H16Cl4N3O4+

Molecular Weight

480.1 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium

InChI

InChI=1S/C18H14Cl4N2O.H2NO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H2,2,3,4)/q;+1

InChI Key

XFQKYJGKKVWTQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)O

Origin of Product

United States

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